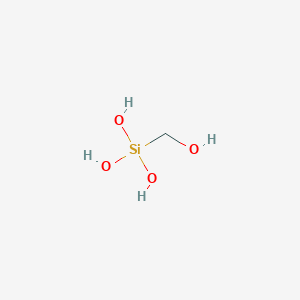

(Hydroxymethyl)silanetriol

Description

Structure

3D Structure

Properties

Molecular Formula |

CH6O4Si |

|---|---|

Molecular Weight |

110.14 g/mol |

IUPAC Name |

trihydroxysilylmethanol |

InChI |

InChI=1S/CH6O4Si/c2-1-6(3,4)5/h2-5H,1H2 |

InChI Key |

AJBXXAZBWHWHER-UHFFFAOYSA-N |

SMILES |

C(O)[Si](O)(O)O |

Canonical SMILES |

C(O)[Si](O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Hydroxymethyl Silanetriol

Hydrolytic Pathways for the Formation of (Hydroxymethyl)silanetriol

The most common method for synthesizing (Hydroxymethyl)silanetriol is through the controlled hydrolysis of hydroxymethyltrialkoxysilanes. evitachem.com This process involves the reaction of the precursor with water, leading to the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH).

Hydroxymethyltrialkoxysilanes serve as the key precursors for producing (Hydroxymethyl)silanetriol. gelest.comgrafiati.com The specific choice of the alkoxy group (e.g., ethoxy or methoxy) can influence the reaction kinetics and the byproducts formed.

Hydroxymethyltriethoxysilane is a well-documented precursor for the synthesis of (Hydroxymethyl)silanetriol. nih.govacs.org The hydrolysis reaction proceeds by exposing the precursor to water, which leads to the formation of (Hydroxymethyl)silanetriol and ethanol (B145695) as a byproduct. A 29Si NMR study of the hydrolysis was conducted by mixing a 50% sample of hydroxymethyltriethoxysilane with an equal volume of water, which successfully produced (hydroxymethyl)silanetriol along with various condensation products. nih.govacs.orgresearchgate.net This study confirmed that the hydroxymethylene group remains intact during the hydrolysis process. acs.orgresearchgate.net

Similarly to its ethoxy counterpart, hydroxymethyltrimethoxysilane is also utilized as a precursor for (Hydroxymethyl)silanetriol. gelest.comgrafiati.comacs.org The hydrolytic pathway is analogous, involving the reaction with water to replace the three methoxy (B1213986) groups with hydroxyl groups, yielding methanol (B129727) as a byproduct. Both hydroxymethyltriethoxysilane and hydroxymethyltrimethoxysilane have been prepared specifically as precursors for the hydrolytic generation of (hydroxymethyl)silanetriol. gelest.comresearchgate.net

Table 1: Key Precursors for (Hydroxymethyl)silanetriol Synthesis

| Precursor Compound | Molecular Formula | IUPAC Name | Key Properties |

| Hydroxymethyltriethoxysilane | C7H18O4Si | triethoxysilylmethanol | Boiling Point: 180.377°C; Density: 0.866 g/cm³; Appearance: Transparent liquid alfa-chemistry.com |

| Hydroxymethyltrimethoxysilane | C4H12O4Si | trimethoxysilylmethanol | Precursor prepared for hydrolysis to (Hydroxymethyl)silanetriol gelest.comgrafiati.comresearchgate.net |

The yield and purity of (Hydroxymethyl)silanetriol obtained from hydrolytic pathways are highly dependent on the reaction conditions. evitachem.com Factors such as temperature, reaction time, pH (through the use of acidic or basic catalysts), and solvent conditions play a critical role in controlling the rate of hydrolysis and minimizing side reactions, such as self-condensation of the silanetriol product. biotage.comlew.ro

The choice of synthesis method and the precise control over reaction parameters are significant for the final product's quality. evitachem.com For instance, increasing reaction time or temperature can sometimes lead to a higher yield of the desired product, but may also promote the formation of impurities and by-products. biotage.comlew.ro In one preparation involving a related precursor, potassium bicarbonate was added and the mixture was distilled to remove volatile components, indicating the use of auxiliary bases and purification steps to manage the reaction outcome. gelest.com The goal is to find an optimal balance of conditions that maximizes the formation of the monomeric (Hydroxymethyl)silanetriol while preventing its subsequent condensation into oligomeric and polymeric organosilicate structures. gelest.comnih.gov

Table 2: Influence of General Reaction Parameters on Synthesis Outcomes

| Parameter | General Effect on Yield | General Effect on Purity | Notes |

| Temperature | Yield generally increases with temperature up to an optimal point. lew.ro | Purity may decrease at excessively high temperatures due to side reactions. lew.ro | Finding the optimal temperature is crucial for efficient conversion. |

| Reaction Time | Yield typically increases with time as the reaction proceeds to completion. lew.ro | Purity can be highest at shorter reaction times if by-product formation is time-dependent. biotage.com | Prolonged reaction times may lead to product degradation or side reactions. biotage.com |

| Catalyst (pH) | Catalysts can significantly increase the reaction rate, affecting yield over time. | The type of catalyst (acid or base) can influence the types of by-products formed. | Controlled hydrolysis often requires auxiliary bases to facilitate the process. evitachem.com |

| Reagent Concentration | Higher concentrations can increase reaction rates. | May lead to increased formation of condensation by-products. | A 50% aqueous solution of the precursor has been used effectively. acs.orgresearchgate.net |

Hydrolysis of Hydroxymethyltrialkoxysilanes

Hydroxymethyltriethoxysilane as a Precursor

Alternative Synthetic Approaches to (Hydroxymethyl)silanetriol and Analogues

While hydrolysis of trialkoxysilanes is the predominant method, other synthetic strategies can be employed for the formation of silanols and silanetriols. evitachem.com These alternative approaches may offer advantages in terms of efficiency, environmental impact, or the ability to synthesize more complex analogues.

Electrochemical Hydrolysis : Recent developments have introduced electrochemical methods for synthesizing silanols from hydrosilanes. This approach can be more efficient and environmentally friendly, potentially reducing by-products and enhancing selectivity. evitachem.com

Hydroxodearylation : This technique involves the cleavage of a carbon-silicon (C-Si) bond and is particularly useful for synthesizing certain silanetriols. evitachem.com

These alternative routes highlight the ongoing research into developing more versatile and controlled methods for the synthesis of organosilicon compounds like (Hydroxymethyl)silanetriol. nih.govcognitoedu.orgmdpi.com

Fundamental Reaction Mechanisms of Hydroxymethyl Silanetriol

Condensation Reactions of (Hydroxymethyl)silanetriol

The condensation of (Hydroxymethyl)silanetriol involves the formation of new chemical bonds, leading to larger molecules through the elimination of a smaller molecule, typically water. nih.govresearchgate.net The presence of both silanol (B1196071) (Si-OH) and hydroxymethyl (C-OH) groups allows for complex reaction pathways that can form novel structures where an organic component is part of the bridge. acs.orgnih.govnih.govacs.org Experimental analysis, particularly using 29Si NMR, has confirmed the formation of products including the simple monomer, siloxane-bridged (Si-O-Si), silmethyleneoxide-bridged (Si-O-C-Si), and mixed bridged oligomeric condensates. nih.govresearchgate.net

The initial step in the condensation of (Hydroxymethyl)silanetriol is its dimerization. Theoretical and computational studies have investigated three primary mechanisms for the formation of bridged dimers, designated as D1, D2, and D3. acs.orgnih.govacs.orgresearchgate.net These pathways differ in the type of bridge formed: Si–O–C–Si, Si–O–Si, and Si–C–O–C–Si, respectively. acs.orgnih.govresearchgate.net The energetic feasibility of these mechanisms has been calculated, revealing which pathways are likely to occur under standard conditions. nih.govnih.govacs.orgresearchgate.net

The formation of a dimer with a Si–O–C–Si bridge, known as D1, proceeds through a single-step oxolation reaction. acs.orgnih.govresearchgate.net This pathway is one of the two mechanisms, along with D2 formation, that can occur at room temperature. nih.govnih.govacs.orgresearchgate.net However, computational results indicate that the product of this reaction (PC1) is slightly higher in energy than the initial reactants, although the energy gap is small enough for the reaction to remain possible. acs.orgnih.govresearchgate.net

The mechanism for D1 formation is initiated by a nucleophilic attack from the hydroxide (B78521) group bonded to the carbon atom (C–O(2)–H) of the first monomer onto the silicon atom (Si(1)) of the second monomer. acs.orgnih.govresearchgate.net This attack leads to the formation of a transition state (TS) characterized by a four-membered ring structure involving Si(1), O(1), H, and O(2). acs.orgnih.gov

During this process, the attacking nucleophile coordinates with the silicon atom, and a proton transfer occurs. nih.govresearchgate.net The hydrogen atom from the attacking hydroxyl group migrates to a hydroxyl group on the silicon atom (O(1)-H), forming a water molecule that is subsequently eliminated. acs.orgnih.gov This proton transfer is evidenced by the elongation of the original O(2)-H bond and the stretching of the Si(1)-O(1) bond in the transition state, ultimately leading to the formation of the Si-O-C-Si bridged dimer. acs.orgnih.govresearchgate.net

The second viable dimerization pathway results in the formation of a dimer with a Si–O–Si bridge, known as D2. acs.orgnih.govresearchgate.net This mechanism is considered more energetically favorable than the formation of the D1 dimer. acs.orgnih.govresearchgate.net Unlike the single-step D1 pathway, the formation of the D2 dimer is a multi-step process. acs.orgnih.govnih.govacs.orgresearchgate.net

The formation of the D2 dimer involves two transition states and one intermediate. nih.govresearchgate.net The reaction begins with a nucleophilic attack by a hydroxide group bonded to the silicon atom (Si-O(2)-H) of the first monomer on the silicon atom (Si(1)) of the second monomer. acs.orgnih.govresearchgate.net This leads to a first transition state (TS1) that also features a four-membered ring, similar to the D1 mechanism. acs.orgnih.gov

This transition state resolves into an intermediate (IM) where the attacking oxygen is bonded to the second silicon atom, resulting in a pentacoordinate silicon species. acs.org In this intermediate, the hydrogen atom migrates to another oxygen atom to form a water molecule, which is then eliminated to yield the final, stable Si-O-Si bridged dimer (PC2). acs.orgnih.gov The product of this reaction (PC2) is more stable than the initial reactants, making this pathway thermodynamically favorable. nih.govresearchgate.net

A third potential dimerization mechanism has been proposed theoretically, leading to a dimer with a Si–C–O–C–Si bridge (D3). acs.orgnih.govresearchgate.net This pathway involves the nucleophilic attack of the hydroxide group attached to the carbon of the first monomer onto the carbon atom of the second monomer. acs.orgnih.govresearchgate.net Following the attack, a hydrogen transfer occurs, and a water molecule is eliminated to form the D3 dimer. acs.orgnih.gov

However, computational studies have shown that the energy barrier for this third mechanism is significantly high, on the order of 65.9 kcal mol⁻¹. acs.orgnih.govnih.govacs.orgresearchgate.net This high activation energy makes the formation of the D3 dimer unfeasible at room temperature. acs.orgnih.govnih.govacs.orgresearchgate.net This theoretical finding is consistent with experimental results, as the D3 dimer has not been observed. nih.gov

Detailed Research Findings

The following tables summarize the computational data from electronic structure method studies on the dimerization of (Hydroxymethyl)silanetriol. nih.gov

Table 1: Comparison of Activation and Reaction Energies for Dimerization Mechanisms This table presents the calculated free energy barriers (ΔG‡) and reaction free energies (ΔG) for the three dimerization pathways. The values are given in kcal/mol. The inclusion of an explicit water molecule in the calculations is shown to lower the energy barriers for the D1 and D2 mechanisms. nih.govresearchgate.net

| Mechanism | Bridge Type | ΔG‡ (kcal/mol) | ΔG‡ with H₂O (kcal/mol) | ΔG (kcal/mol) |

| D1 | Si–O–C–Si | 31.8 acs.orgnih.gov | 25.9 nih.govresearchgate.net | 1.0 acs.org |

| D2 | Si–O–Si | 27.6 acs.orgnih.gov | 22.9 nih.govresearchgate.net | -3.7 acs.org |

| D3 | Si–C–O–C–Si | 65.9 acs.orgnih.gov | 80.3 nih.gov | -3.8 acs.org |

Data sourced from M06/6-311+G(d,p)//B3LYP/6-31+G(d) level calculations. nih.gov

Table 2: Summary of Key Mechanistic Features of Dimerization This table outlines the core characteristics of each proposed dimerization pathway.

| Feature | Dimer D1 | Dimer D2 | Dimer D3 |

| Bridge Formed | Si–O–C–Si nih.gov | Si–O–Si nih.gov | Si–C–O–C–Si nih.gov |

| Number of Steps | One acs.orgnih.govresearchgate.net | Two acs.orgnih.govresearchgate.net | One nih.gov |

| Attacking Group | C-OH acs.orgnih.gov | Si-OH acs.orgnih.gov | C-OH acs.orgnih.gov |

| Attacked Atom | Si acs.orgnih.gov | Si acs.orgnih.gov | C acs.orgnih.gov |

| Feasibility at Room Temp. | Yes nih.govnih.govacs.orgresearchgate.net | Yes (Favorable) nih.govnih.govacs.orgresearchgate.net | No nih.govnih.govacs.orgresearchgate.net |

Dimerization Mechanisms of (Hydroxymethyl)silanetriol

Formation of Si–C–O–C–Si Bridged Dimers (D3)

Energetic Considerations and Feasibility

The dimerization of (Hydroxymethyl)silanetriol has been explored through theoretical studies to understand the feasibility of different reaction pathways. nih.govnih.gov Three primary mechanisms for dimer formation have been investigated: one leading to a Si-O-C-Si bridge, a second to a Si-O-Si bridge, and a third to a Si-C-O-C-Si bridge. researchgate.net

Computational studies using density functional theory (DFT) have calculated the energy barriers for these reactions. nih.gov The mechanism to form a Si-O-Si bridge is a two-step process, while the formation of the Si-O-C-Si bridge occurs in a single step. nih.gov The energy barrier for creating a Si-C-O-C-Si bridge was found to be exceptionally high, suggesting this reaction is not feasible at room temperature. nih.govacs.org In contrast, the formation of Si-O-C-Si and Si-O-Si bridges have energy barriers that are low enough for the reactions to proceed under ambient conditions, which aligns with experimental observations. nih.govresearchgate.net

The presence of an explicit water molecule was found to lower the energy barriers for the two viable mechanisms, further enhancing their feasibility. nih.govnih.gov The formation of the Si-O-Si bridged dimer is energetically the most favorable pathway. researchgate.net

Table 1: Calculated Energy Barriers for (Hydroxymethyl)silanetriol Dimerization

| Dimerization Mechanism | Bridge Formed | Energy Barrier (kcal/mol) | Energy Barrier with Explicit H₂O (kcal/mol) | Feasibility at Room Temp. |

|---|---|---|---|---|

| Mechanism 1 | Si-O-C-Si | 31.8 nih.govacs.org | 25.9 nih.govacs.org | Yes nih.gov |

| Mechanism 2 | Si-O-Si | 27.6 nih.govacs.org | 22.9 nih.govacs.org | Yes nih.gov |

This interactive table summarizes the energetic feasibility of different dimerization pathways for (Hydroxymethyl)silanetriol based on theoretical calculations. nih.govacs.orgnih.gov

Oligomerization and Polymerization Pathways

(Hydroxymethyl)silanetriol and its precursors, hydroxymethyltrialkoxysilanes, readily undergo condensation to form a variety of oligomeric and polymeric structures. gelest.comresearchgate.net The specific pathways depend on reaction conditions and the age of the solution. researchgate.net These pathways include the formation of silmethyleneoxide oligomers and cyclic dimers, ultimately leading to complex organosilicate structures through condensation polymerization. gelest.comgelest.com

Formation of Silmethyleneoxide Oligomers

Experimental studies have shown that the condensation of hydroxymethyltrialkoxysilanes, the precursors to (Hydroxymethyl)silanetriol, can yield silmethyleneoxide oligomers. gelest.comresearchgate.net These structures are characterized by the presence of Si-O-C bridges. researchgate.net Spectroscopic analysis of the hydrolysis products of hydroxymethyltriethoxysilane confirmed the presence of silmethyleneoxide-bridged oligomeric condensates alongside traditional siloxane-bridged structures. acs.orgresearchgate.net The formation of these oligomers demonstrates the active role of the hydroxymethyl group in the polymerization process. nih.gov

Formation of Dimeric 2,2,5,5-tetraalkoxy-2,5-disila-1,4-dioxanes

In addition to linear or branched oligomers, the precursors to (Hydroxymethyl)silanetriol can form cyclic structures. gelest.com Specifically, aged ethanol (B145695) solutions of hydroxymethyltriethoxysilane show increasing concentrations of the cyclic dimer, 2,2,5,5-tetraethoxy-2,5-disila-1,4-dioxane. researchgate.net The formation of this six-membered ring structure represents an alternative condensation pathway to the more common intermolecular polymerization. researchgate.netgelest.com

Condensation Polymerization Mechanisms

The condensation of (Hydroxymethyl)silanetriol into larger polymeric structures is a complex process driven by nucleophilic reactions involving its hydroxyl groups. nih.govevitachem.com Similar to other silanetriols, the process involves the formation of siloxane bonds, but with the added possibility of incorporating carbon into the polymer backbone. gelest.comijirset.com The mechanisms are catalyzed by either acidic or basic conditions. unm.eduwiley.com

The condensation process is initiated by a nucleophilic attack. nih.gov Theoretical models have detailed two primary nucleophilic pathways for dimerization:

Formation of a Si-O-C-Si bridge : This reaction begins with the nucleophilic attack of the oxygen atom from the hydroxymethyl group (C-OH) of one monomer on the silicon atom of a second monomer. nih.govacs.org This attack forms a four-membered ring transition state, which then rearranges to form the Si-O-C-Si linkage and a molecule of water. nih.govresearchgate.net

Formation of a Si-O-Si bridge : This mechanism proceeds via the nucleophilic attack of an oxygen atom from a silanol group (Si-OH) of one monomer on the silicon atom of another. nih.govacs.org This pathway leads to a pentacoordinate silicon intermediate before forming the stable Si-O-Si bridge and releasing a water molecule. nih.gov

Both the silanol (Si-OH) and hydroxymethyl (C-OH) groups of (Hydroxymethyl)silanetriol are fundamental to its condensation chemistry. nih.govevitachem.com

The silanol groups behave in a manner typical for silanetriols, enabling the formation of stable siloxane (Si-O-Si) bonds that create the backbone of traditional silicate (B1173343) polymers. nih.govijirset.com Their reactivity is influenced by pH, with condensation being catalyzed under both acidic and basic conditions. unm.edu

The hydroxymethyl group provides an alternative reaction site. Its hydroxyl component can act as a nucleophile, attacking a silicon atom on an adjacent monomer to form Si-O-C-Si bridges, as detailed in the energetic studies. nih.govacs.org This incorporation of an organic component into the bridge structure is a key feature that distinguishes the polymerization of (Hydroxymethyl)silanetriol from that of silicic acid. nih.gov

The presence of these two distinct types of hydroxyl groups allows for the formation of mixed bridged oligomers and complex organosilicate materials. gelest.comacs.org

Nucleophilic Attack-Driven Condensation

Comparative Analysis with Silicic Acid Condensation

(Hydroxymethyl)silanetriol, as a simple organosilicon analog of silicic acid, provides a unique platform for understanding how organic functionalization at the silicon atom influences condensation reactions. researchgate.netgelest.com While both molecules undergo condensation to form larger structures, the presence of the hydroxymethyl group in (Hydroxymethyl)silanetriol introduces alternative reaction pathways and alters the properties of the resulting polymers compared to the purely inorganic structures formed from silicic acid. gelest.comnih.gov

The condensation of silicic acid in aqueous solutions is a well-studied, albeit complex, process that is fundamental to natural biomineralization and industrial sol-gel technologies. gelest.comrsc.org The mechanism is heavily dependent on pH. nih.govcore.ac.uk Generally, it proceeds via a bimolecular nucleophilic displacement (SN2-Si) mechanism where a deprotonated silanol group (silanolate anion, Si-O⁻) attacks a neutral silicic acid molecule. nih.govunm.edu This process results in the formation of a siloxane bond (Si-O-Si) and the elimination of a water molecule. core.ac.ukresearchgate.net The concentration of the reactive silicate anion is low under acidic or neutral conditions but increases with pH, leading to an acceleration of the condensation rate as the pH rises above ~2-3 and towards basic conditions. nih.govresearchgate.net The process advances from monomers to dimers and small oligomers, which can be linear or cyclic, eventually forming larger polymeric particles and three-dimensional gel networks. nih.govnih.gov

(Hydroxymethyl)silanetriol undergoes analogous condensation reactions to form siloxane (Si-O-Si) bridges, similar to silicic acid. researchgate.netnih.gov However, the key difference lies in the presence of the hydroxymethyl (-CH₂OH) group. This group introduces a second type of hydroxyl functionality, which can participate in condensation, leading to the formation of silmethyleneoxide (Si-O-C-Si) bridges. nih.govwindows.net This creates competitive reaction pathways that are not available to silicic acid.

The introduction of a single explicit water molecule in the theoretical models further lowers the activation barriers for both pathways, but the Si-O-Si route remains the preferred one. nih.gov These findings are consistent with experimental observations which identify both simple monomeric (Hydroxymethyl)silanetriol and various oligomeric condensates, including those with siloxane and silmethyleneoxide bridges. researchgate.net The existence of these hybrid organosilicate structures, resulting from the dual condensation pathways, is a primary distinction from the purely inorganic polysilicic acid polymers. nih.gov This structural difference has practical implications; for instance, gels derived from (Hydroxymethyl)silanetriol exhibit less stress-cracking during drying compared to those from conventional silica (B1680970) precursors, a phenomenon attributed to the potential for Si-O-C bond equilibration providing a mechanism for stress relief. researchgate.netgelest.com

The following data tables provide a comparative overview of the condensation reaction parameters for (Hydroxymethyl)silanetriol and silicic acid based on detailed research findings.

Table 1: Comparison of Dimerization Reaction Mechanisms and Energetics

| Feature | (Hydroxymethyl)silanetriol | Silicic Acid |

|---|---|---|

| Reactant(s) | Two molecules of (Hydroxymethyl)silanetriol | Two molecules of Silicic Acid |

| Primary Condensation Product | Dimer with a siloxane (Si-O-Si) bridge | Dimer with a siloxane (Si-O-Si) bridge |

| Alternative Condensation Product(s) | Dimer with a silmethyleneoxide (Si-O-C-Si) bridge | None |

| Si-O-Si Bridge Formation Mechanism | Two-step mechanism. nih.gov | Generally accepted as a single-step SN2-type reaction. unm.edu |

| Calculated Activation Energy for Si-O-Si Dimerization (in solution with one explicit water molecule) | ~22.9 kcal/mol nih.gov | Reported in the range of ~29-45 kcal/mol depending on the theoretical model. nih.govacs.org |

| Calculated Activation Energy for Si-O-C-Si Dimerization (in solution with one explicit water molecule) | ~25.9 kcal/mol nih.gov | Not Applicable |

Table 2: Influence of pH on General Condensation Rate

| pH Range | General Condensation Rate for Silicic Acid | Notes |

|---|---|---|

| < 2-3 | Slow, acid-catalyzed. | The rate increases as pH decreases below the point of minimum rate. unm.eduresearchgate.net |

| ~2-3 | Minimum rate. | This is near the isoelectric point of silica. researchgate.net |

| 3 to 7 | Rate increases with pH. | The reaction is uncatalyzed or specific base-catalyzed, depending on the exact pH. nih.gov |

| > 7 | Fast, base-catalyzed. | The increased concentration of silicate anions (Si-O⁻) significantly accelerates the nucleophilic attack. researchgate.netrsc.org |

Theoretical and Computational Chemistry Studies of Hydroxymethyl Silanetriol

Quantum Chemical Investigations of Reactivitynih.govresearchgate.netacs.orgwindows.net

Quantum chemical methods are pivotal in understanding the reactivity of (hydroxymethyl)silanetriol. nih.gov These computational tools allow for the exploration of reaction mechanisms at the molecular level, providing insights that are often difficult to obtain through experimental means alone. nih.govresearchgate.net

Density Functional Theory (DFT) Calculationsnih.govresearchgate.netacs.orgwindows.net

Density Functional Theory (DFT) has been a primary tool for investigating the dimerization of (hydroxymethyl)silanetriol. nih.govresearchgate.net This method offers a good balance between computational cost and accuracy for describing the electronic structure and reaction profiles of silicon-containing compounds. nih.govacs.org All optimized geometrical structures of reactants, transition states, intermediates, and products have been determined using DFT methods. researchgate.net

The choice of the exchange-correlation functional and basis set is critical for obtaining reliable results. In the study of (hydroxymethyl)silanetriol, geometries were optimized using the B3LYP hybrid functional combined with the 6-31+G(d) basis set. nih.govresearchgate.net The B3LYP functional is well-regarded for its ability to accurately describe the structures, reaction heats, and vibrational properties of diverse systems. nih.gov

To refine the energy calculations, single-point energy calculations were performed on the B3LYP-optimized geometries using the M06 functional with the larger 6-311+G(d,p) basis set. nih.govresearchgate.netacs.org This approach, often denoted as M06/6-311+G(d,p)//B3LYP/6-31+G(d), generally provides lower activation barriers compared to calculations using only the B3LYP/6-31+G(d) level of theory. nih.govacs.org For instance, the M06 functional has been shown to yield more favorable energy barriers for the dimerization mechanisms of (hydroxymethyl)silanetriol. acs.org

Solvent Effects Modeling (e.g., SMD Solvation Model)nih.govresearchgate.netacs.orgwindows.net

To account for the influence of the solvent environment, which is typically water in these reactions, the Solvation Model based on Density (SMD) has been employed. nih.govresearchgate.netacs.org The SMD model is a continuum solvation model that calculates the free energy of solvation based on the solute's electron density. github.ioresearchgate.netosti.gov It is considered a universal model applicable to any charged or uncharged solute in various solvents. github.ioresearchgate.netosti.gov In these studies, all calculations, including geometry optimizations and frequency calculations, were performed incorporating the SMD model to simulate the aqueous phase. nih.govresearchgate.net

Energetic Profiles of Reaction Pathwaysnih.govacs.orgwindows.netresearchgate.net

The dimerization of (hydroxymethyl)silanetriol can proceed through several different pathways, leading to dimers with distinct bridge structures: Si–O–C–Si, Si–O–Si, and Si–C–O–C–Si. nih.gov Computational studies have been instrumental in mapping out the energetic profiles for these competing mechanisms. nih.govresearchgate.net

Calculation of Energy Barriers and Free Energiesnih.govacs.orgwindows.netresearchgate.net

A key aspect of these computational studies is the calculation of activation energy barriers (ΔE‡) and Gibbs free energies of activation (ΔG‡). nih.govresearchgate.net These values determine the kinetic feasibility of a reaction pathway. For the dimerization of (hydroxymethyl)silanetriol, three main mechanisms have been investigated, leading to dimers D1 (Si–O–C–Si bridge), D2 (Si–O–Si bridge), and D3 (Si–C–O–C–Si bridge). nih.gov

The formation of the Si–O–C–Si bridge (D1) is a single-step mechanism. nih.govacs.org In contrast, the formation of the Si–O–Si bridge (D2) proceeds through a two-step mechanism involving a pentacoordinate silicon intermediate. nih.govacs.org The third mechanism, leading to a Si–C–O–C–Si bridge (D3), was found to have a prohibitively high energy barrier, making it unlikely to occur at room temperature. nih.govacs.org

Calculations show that the formation of the Si–O–Si bridge (D2) is the most energetically favorable pathway, possessing the lowest activation barrier. nih.govacs.org The addition of an explicit water molecule in the calculations was found to lower the energy barriers for the formation of D1 and D2, but increase it for D3. nih.govresearchgate.net

Table 1: Calculated Activation Barriers and Free Energies for Dimerization Pathways

| Mechanism (Bridge Type) | Level of Theory | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| D1 (Si–O–C–Si) | B3LYP/6-31+G(d) | 33.2 | 34.3 |

| M06/6-311+G(d,p)//B3LYP/6–31+G(d) | 30.7 | 31.8 | |

| D2 (Si–O–Si) - TS1 | B3LYP/6-31+G(d) | 27.0 | 29.5 |

| M06/6-311+G(d,p)//B3LYP/6–31+G(d) | 25.1 | 27.6 | |

| D2 (Si–O–Si) - TS2 | B3LYP/6-31+G(d) | 10.3 | 18.4 |

| M06/6-311+G(d,p)//B3LYP/6–31+G(d) | 7.7 | 15.8 | |

| D3 (Si–C–O–C–Si) | M06/6-311+G(d,p)//B3LYP/6–31+G(d) | - | 65.9 |

Data sourced from Maghrebi et al. (2022). nih.govresearchgate.net

Table 2: Calculated Reaction Energies and Free Energies for Dimer Formation

| Product Complex (Bridge Type) | Level of Theory | ΔE (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| PC1 (Si–O–C–Si) | B3LYP/6-31+G(d) | 2.1 | 2.6 |

| M06/6-311+G(d,p)//B3LYP/6–31+G(d) | 0.6 | 1.0 | |

| PC2 (Si–O–Si) | B3LYP/6-31+G(d) | -8.4 | -3.9 |

| M06/6-311+G(d,p)//B3LYP/6–31+G(d) | -8.2 | -3.7 | |

| PC3 (Si–C–O–C–Si) | B3LYP/6-31+G(d) | -0.7 | -2.3 |

| M06/6-311+G(d,p)//B3LYP/6–31+G(d) | -2.2 | -3.8 |

Data sourced from Maghrebi et al. (2022). nih.govresearchgate.net

Analysis of Transition States and Intermediatesnih.govacs.org

The analysis of transition state (TS) and intermediate (IM) structures provides crucial details about the reaction mechanisms. nih.gov

For the formation of the Si–O–C–Si bridge (D1) , the reaction proceeds through a single transition state. nih.govacs.org This TS involves a nucleophilic attack from a hydroxide (B78521) group on the carbon atom of one monomer to the silicon atom of the second monomer, forming a four-membered ring structure [Si(1)–O(1)–H–O(2)]. nih.govacs.org

The formation of the Si–O–Si bridge (D2) is more complex, involving two transition states and one intermediate. nih.govacs.org

TS1 : The first step is a nucleophilic attack of a silicon-bound hydroxide from one monomer onto the silicon atom of the other. nih.govacs.org This leads to the first transition state (TS1), which also features a four-membered ring [Si(1)–O(1)–H–O(2)]. nih.govacs.org In this TS, the forming Si(1)–O(2) bond distance is significantly reduced. nih.gov

Intermediate (IM) : TS1 leads to a stable intermediate where the attacking silicon atom (Si(1)) becomes pentacoordinate, forming a Si–O–Si bridge. nih.gov

TS2 : The second transition state (TS2) involves the migration of a hydrogen atom from one oxygen to another to form a water molecule, which then departs. nih.gov This process involves the elongation of the Si(1)–O(1) bond, leading to the final product complex (PC2) and a water molecule. nih.govacs.org

For the Si–C–O–C–Si bridge (D3) , the proposed mechanism involves a nucleophilic attack of a carbon-bound hydroxide on the carbon atom of the second monomer. nih.govresearchgate.net However, the very high activation energy calculated for this pathway suggests it is not a viable route under normal conditions, which aligns with the absence of this product in experimental observations. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules. For (Hydroxymethyl)silanetriol, MD simulations can provide critical insights into its conformational dynamics, interaction with solvent molecules, and the formation of intermolecular aggregates. While specific MD studies focusing exclusively on (Hydroxymethyl)silanetriol are not extensively documented in publicly available literature, the principles of its dynamic behavior can be inferred from simulations of analogous small organosilanetriols and related silanol (B1196071) compounds.

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. By simulating the system at a specific temperature and pressure, researchers can observe how the molecule behaves in a realistic environment, such as in an aqueous solution.

A primary focus of MD simulations for a molecule like (Hydroxymethyl)silanetriol would be to characterize its conformational landscape. The molecule possesses several rotatable bonds, including the C-Si bond and the C-O and Si-O bonds of the hydroxymethyl and silanol groups, respectively. Rotation around these bonds can lead to different spatial arrangements of the atoms, known as conformers. MD simulations can track the transitions between these conformers over time, revealing the flexibility of the molecule and the most stable or frequently occurring conformations.

Another crucial aspect that can be studied is the dynamics of hydrogen bonding. The three silanol (Si-OH) groups and the hydroxyl (C-OH) group of (Hydroxymethyl)silanetriol are capable of forming strong hydrogen bonds. ic.ac.uk MD simulations can elucidate the intricate network of hydrogen bonds that the molecule forms with itself (intermolecular) and with surrounding water molecules (solvation). tohoku.ac.jp The lifetime and geometry of these hydrogen bonds are key determinants of the molecule's solubility and its tendency to aggregate. researchgate.net In solution, silanetriols are known to form hydrogen-bond supported aggregates, such as dimers and larger oligomers. nih.gov

The interaction with a solvent, typically water, is also a key area of investigation. Simulations can provide detailed information on the hydration shell of (Hydroxymethyl)silanetriol, revealing the number of water molecules in close proximity and their orientation around the solute. This information is vital for understanding the molecule's solubility and its partitioning behavior in different environments.

The following tables present hypothetical yet representative data that could be generated from MD simulations of (Hydroxymethyl)silanetriol in an aqueous solution. These tables are based on typical parameters and results observed in MD studies of similar small molecules.

Table 1: Key Parameters for a Hypothetical Molecular Dynamics Simulation of (Hydroxymethyl)silanetriol

| Parameter | Value/Description | Purpose |

| System Composition | 1 (Hydroxymethyl)silanetriol molecule, ~2000 water molecules | To simulate the behavior of the molecule in a dilute aqueous solution. |

| Force Field | A suitable force field for organosilicon compounds (e.g., a modified version of GROMOS, AMBER, or a custom-parameterized field) | To accurately describe the interatomic and intermolecular forces. |

| Simulation Box | Cubic, ~4 nm x 4 nm x 4 nm with periodic boundary conditions | To create a representative bulk solvent environment and avoid edge effects. |

| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant number of particles, pressure (1 atm), and temperature (298 K), mimicking standard laboratory conditions. |

| Simulation Time | 100 nanoseconds (ns) | To allow for sufficient sampling of conformational changes and intermolecular interactions. |

| Time Step | 2 femtoseconds (fs) | The integration time step for solving the equations of motion. |

Table 2: Illustrative Research Findings from a Hypothetical MD Simulation of (Hydroxymethyl)silanetriol

| Finding | Quantitative Metric (Hypothetical Value) | Interpretation |

| Conformational Flexibility | Root Mean Square Fluctuation (RMSF) of backbone atoms: 0.5 - 1.2 Å | Indicates the degree of flexibility in different parts of the molecule. Higher values for the hydroxymethyl and silanol groups would suggest significant rotational freedom. |

| Hydrogen Bonding with Water | Average number of hydrogen bonds between (Hydroxymethyl)silanetriol and water: 6-8 | Demonstrates strong interaction with the solvent, contributing to its water solubility. |

| Hydrogen Bond Lifetimes | Silanol-Water H-bond lifetime: 5-15 picoseconds (ps) | Provides insight into the dynamics of the hydration shell. Shorter lifetimes indicate more rapid exchange of water molecules. |

| Self-Aggregation Tendency | Radial Distribution Function (RDF) g(r) peak for Si-Si distance > 1 at ~5 Å | A peak in the RDF at a distance corresponding to intermolecular contact would suggest a tendency for the molecules to form dimers or small clusters in solution. |

| Solvation Shell Structure | First solvation shell peak in Si-O(water) RDF at ~3.5 Å | Defines the distance of the closest water molecules to the silicon atom, characterizing the structure of the hydration shell. |

These simulated findings, although hypothetical, would provide a detailed picture of the dynamic nature of (Hydroxymethyl)silanetriol at the atomic level. Such studies are invaluable for understanding its chemical properties and predicting its behavior in various applications.

Advanced Characterization Methodologies for Hydroxymethyl Silanetriol and Its Condensation Products

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopy is a cornerstone for understanding the intricate processes of (Hydroxymethyl)silanetriol condensation.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the observation of the 29Si nucleus, is a powerful tool for analyzing the hydrolysis of precursors like hydroxymethyltriethoxysilane and the subsequent condensation of (Hydroxymethyl)silanetriol. nih.govacs.org This technique allows for the identification of various silicon environments, providing direct evidence for the formation of the monomer, (Hydroxymethyl)silanetriol, and its evolution into different condensation products. nih.gov

Studies have utilized 29Si NMR to follow the condensation reactions, revealing the formation of siloxane-bridged (Si-O-Si), silmethyleneoxide-bridged (Si-O-C-Si), and mixed bridged oligomeric condensates. nih.govacs.org The chemical shifts in the 29Si NMR spectrum are distinctive for different silicate (B1173343) species, enabling the quantitative analysis of their distribution during the reaction. researchgate.net For instance, a 29Si NMR study of the hydrolysis of hydroxymethyltriethoxysilane showed a significant peak at -52.9 ppm, attributed to the resulting (Hydroxymethyl)silanetriol. gelest.com The analysis confirmed that the hydroxymethylene group remains intact during hydrolysis, a key difference from the hydrolysis of tetraethoxysilane. nih.govacs.org

Theoretical calculations have been used in conjunction with experimental 29Si NMR data to understand the energetics of dimer formation. These studies indicate that the formation of a Si-O-Si bridge is energetically more favorable than a Si-O-C-Si bridge. nih.gov The combination of experimental observation and theoretical modeling provides a comprehensive picture of the condensation pathways.

Table 1: Illustrative 29Si NMR Chemical Shifts for (Hydroxymethyl)silanetriol and its Condensation Products

| Compound/Structure | 29Si Chemical Shift (ppm) | Reference |

| (Hydroxymethyl)silanetriol | -52.9 | gelest.com |

| Oligomeric Species | -67.8 (example) | researchgate.net |

Note: Specific chemical shifts can vary based on solvent, concentration, and pH.

In situ spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are invaluable for real-time monitoring of the hydrolysis and condensation reactions of silanes. up.ptnih.gov These methods can track changes in chemical bonding as the reaction proceeds. FTIR spectroscopy can monitor the disappearance of Si-O-C bonds from the precursor and the appearance of Si-O-Si and Si-OH bands, indicating hydrolysis and condensation. up.pt

Raman spectroscopy is particularly well-suited for studying aqueous solutions due to the weak Raman scattering of water. up.ptrsc.org It can be used to follow the hydrolysis of silanes and the subsequent formation of siloxane bonds. rsc.org For example, the decrease in the concentration of Si-O-Si groups can be measured to indirectly assess the extent of condensation. up.pt The combination of in situ FTIR and Raman provides a more complete picture of the reaction kinetics and mechanisms. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si NMR for Hydrolysis and Condensation Product Analysis)

Mass Spectrometry for Oligomer Identification (e.g., ESI-MS for Silicate Species)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique used to identify the various oligomeric species formed during the condensation of silicates. acs.orgresearchgate.net ESI-MS allows for the gentle ionization of molecules from solution, making it ideal for analyzing the complex mixtures of oligomers present in the early stages of condensation without causing fragmentation. researchgate.netacs.org

Time-resolved ESI-MS measurements can track the stepwise hydrolysis of silane (B1218182) precursors and the subsequent formation of silicate monomers, which then condense into larger oligomers. acs.org This technique has been successfully applied to study the evolution of different silicate species during the condensation process, providing valuable data on the distribution of oligomer sizes and structures. acs.orgresearchgate.net By coupling liquid chromatography with ESI-MS, it is possible to separate and identify linear, branched, and cyclic oligomers. researchgate.net

Scattering and Diffraction Methods for Structural Insights (e.g., Small-Angle Neutron Scattering for morphology)

Scattering and diffraction techniques provide crucial information about the size, shape, and arrangement of the particles and structures formed during the condensation of (Hydroxymethyl)silanetriol. Small-Angle Neutron Scattering (SANS) is a powerful method for probing the structure of materials on a length scale from approximately 1 to a few hundred nanometers. epj-conferences.org This makes it well-suited for studying the morphology of the oligomers and nanoparticles that form during sol-gel processes. rsc.org

A key advantage of SANS is the ability to use isotopic substitution, particularly replacing hydrogen with deuterium, to vary the scattering contrast within a sample. epj-conferences.org This allows for the selective highlighting of different components in a complex mixture, providing detailed structural information that is often unattainable with other techniques. epj-conferences.orgnih.gov SANS can be used to determine the average particle size, number density, and polydispersity of the resulting structures. aps.org

Microscopic and Imaging Techniques for Morphological Analysis (e.g., TEM, HRTEM, AFM)

Microscopic techniques provide direct visualization of the morphology and structure of the materials formed from the condensation of (Hydroxymethyl)silanetriol.

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are used to investigate the morphology and dispersion of the resulting particles and structures. um-palembang.ac.id These techniques can provide detailed images of the size, shape, and internal structure of the condensed species.

Atomic Force Microscopy (AFM) is a surface-sensitive technique that can be used to characterize the topography of thin films and coatings derived from (Hydroxymethyl)silanetriol. researchgate.net AFM can provide quantitative data on surface roughness and layer thickness. researchgate.net

These imaging techniques are crucial for correlating the reaction conditions and chemical structures with the final material morphology at the nanoscale.

Role of Hydroxymethyl Silanetriol in the Synthesis of Functional Materials

Sol-Gel Processing Applications

(Hydroxymethyl)silanetriol is a key component in sol-gel technology, a method used to produce solid materials from small molecules. nih.gov The process involves the hydrolysis of precursors like hydroxymethyltriethoxysilane or hydroxymethyltrimethoxysilane to form (hydroxymethyl)silanetriol. researchgate.netgelest.com This compound then undergoes condensation reactions, similar to silicic acid, to form a stable gel. researchgate.netgelest.com The sol-gel process using (hydroxymethyl)silanetriol is noted for its ability to produce materials with high homogeneity and purity under relatively mild conditions. nih.gov This method is central to creating both organosilicate and hybrid organic-inorganic structures. researchgate.netnih.gov

(Hydroxymethyl)silanetriol readily undergoes condensation to form organosilicate structures through sol-gel processing techniques. researchgate.netgelest.com Unlike traditional silica (B1680970) precursors, the presence of the hydroxymethyl group introduces an organic component directly into the silicate (B1173343) network. nih.govacs.org This results in the formation of silmethyleneoxide oligomers and dimeric structures like 2,2,5,5-tetraalkoxy-2,5-disila-1,4-dioxanes during the initial stages of hydrolysis and condensation of its alkoxide precursors. researchgate.netgelest.com The resulting organosilicate materials possess unique characteristics derived from the integrated organic and inorganic components. beilstein-journals.org

The use of (hydroxymethyl)silanetriol is a prime example of the synthesis of Class II hybrid organic-inorganic materials, where organic and inorganic components are linked by strong covalent bonds. nih.govrsc.org The compound itself acts as a molecular precursor carrying both an organic part (the methylene (B1212753) group) and a mineral-forming part (the silanetriol). nih.gov This allows for the creation of a homogeneously dispersed hybrid structure at the molecular level. rsc.org This approach leads to materials with potentially new mechanisms of condensation and advantageous properties, combining the stability of a silicate network with the flexibility imparted by the organic linkers. nih.govnih.gov

Formation of Organosilicate Structures

Formation of Silicon Dioxide from Derived Gels

A significant feature of the organosilicate structures derived from (hydroxymethyl)silanetriol is that they can be converted into silicon dioxide (SiO₂). researchgate.netgelest.comgelest.com This conversion can be achieved at relatively low temperatures compared to traditional ceramic processing methods. researchgate.netwindows.netresearchgate.net The thermal treatment of the derived gels leads to the decomposition of the organic methylene linker within the matrix, ultimately yielding a pure silica network. beilstein-journals.org

Mechanistic Insights into Material Properties

The incorporation of the hydroxymethyl group into the silane (B1218182) precursor provides unique mechanistic pathways that influence the final properties of the gel. nih.gov Theoretical studies using electronic structure methods have explored the dimerization mechanisms of (hydroxymethyl)silanetriol, revealing the formation of different bridges, including Si–O–C–Si, Si–O–Si, and Si–C–O–C–Si. nih.gov These pathways have distinct energy barriers and reaction energies that dictate the formation of the gel network and its physical and mechanical properties. nih.govacs.org

Theoretical calculations have shown that condensation can proceed through different pathways, with the formation of a Si-O-C bridge being a key process. nih.gov The energy barriers for these reactions are low enough to occur at room temperature. nih.gov

Table 1: Calculated Energetics for Dimerization Pathways of (Hydroxymethyl)silanetriol

| Pathway | Bridge Type | Reaction Energy (ΔE) | Gibbs Free Energy (ΔG) |

|---|---|---|---|

| Dimerization to form Si–O–C bridge | Si–O–C | 0.6 kcal mol⁻¹ | 1.0 kcal mol⁻¹ |

| Dimerization to form Si–O–Si bridge | Si–O–Si | -8.2 kcal mol⁻¹ | -3.7 kcal mol⁻¹ |

Data sourced from M06/6-311+G(d,p)//B3LYP/6–31+G(d) level of theory calculations. acs.org

A critical advantage of using (hydroxymethyl)silanetriol in sol-gel processing is the significant reduction in stress-cracking during the drying of the gel. researchgate.netgelest.comgelest.com Gels derived from this compound are demonstrably less prone to cracking than those derived from conventional precursors like tetraethoxysilane (TEOS). nih.govacs.org This enhanced stability is attributed to a unique stress-relief mechanism provided by Si–O–C bond equilibration during the drying process. researchgate.netnih.govwindows.net The flexible Si-O-C linkage within the gel network can accommodate the mechanical stresses that build up as the solvent evaporates, preventing the formation of cracks that would otherwise compromise the integrity of the material. researchgate.netbeilstein-journals.org This mechanism is a key factor in producing monolithic, stress-free gels. gelest.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (Hydroxymethyl)silanetriol |

| 1-methyl-3-(4-sulfobutyl)imidazolium 4-methylbenzenesulfonate |

| 2,2,5,5-tetraalkoxy-2,5-disila-1,4-dioxanes |

| Acetylsalicylate |

| Alginate |

| bis(3-(trimethoxysilyl)propyl)amine (BTMSPA) |

| Choline |

| Hydrochloric acid |

| Hydroxymethyltriethoxysilane |

| Hydroxymethyltrimethoxysilane |

| (3-glycidyloxypropyl) trimethoxysilane (B1233946) (GPTMS) |

| Methyltrimethoxysilane (MTMS) |

| Poly(vinyl alcohol) |

| Polyacrylate |

| Silicic acid |

| Silicon dioxide |

| Tetraethyl orthosilicate (B98303) (TEOS) |

| Tetrahydrofuran (THF) |

| Tetramethoxysilane (TMOS) |

Future Directions in Hydroxymethyl Silanetriol Research

Exploration of Novel Synthetic Routes and Derivatization

While established methods for synthesizing (Hydroxymethyl)silanetriol, such as the hydrolysis of hydroxymethyltrialkoxysilanes like hydroxymethyltriethoxysilane and hydroxymethyltrimethoxysilane, are effective, future research is geared towards developing more efficient, scalable, and environmentally friendly synthetic pathways. evitachem.comgelest.com Exploration into advanced techniques such as controlled electrochemical hydrolysis of hydrosilanes is a promising avenue, potentially offering higher selectivity and reduced by-products. evitachem.com Another area of interest is the refinement of hydroxodearylation reactions, which involve C-Si bond cleavage, to produce silanetriols with high purity. evitachem.com

The derivatization of (Hydroxymethyl)silanetriol is a key area for future exploration, aiming to create new molecules with tailored properties. Research has already demonstrated that silanetriols are versatile starting materials for complex structures. researchgate.net Future work will likely focus on:

Polyhedral Oligomeric Silsesquioxanes (POSS): Using (Hydroxymethyl)silanetriol and its derivatives as precursors for the one-pot synthesis of T8 and T6 cage compounds, which are valuable in creating advanced hybrid materials. researchgate.netacs.org

Bio-inspired Molecules: Expanding on the synthesis of silanetriol-containing amino acids, which mimic natural amino acids like aspartate and glutamate. researchgate.net These bioisosteres have potential applications in medicinal chemistry and for studying biological processes. researchgate.net

Functional Oligomers: Investigating the controlled condensation of (Hydroxymethyl)silanetriol to form specific oligomers, such as disiloxane-1,1,3,3-tetrols, which may have applications as specialized surfactants. nih.gov

The development of novel synthetic strategies, perhaps aided by retrosynthesis software, will be crucial for accessing a wider range of derivatives for diverse applications in drug discovery and material science. synthiaonline.comsioc.ac.cn

Advanced Computational Modeling for Complex Systems

Computational chemistry has become an indispensable tool for understanding the complex reaction mechanisms of silanetriols. Recent studies have successfully used electronic structure methods to elucidate the dimerization mechanism of (Hydroxymethyl)silanetriol. nih.govresearchgate.net These studies have calculated the energy barriers for the formation of different bridged dimers, providing insights that correlate with experimental observations. nih.govacs.org

Future research will leverage advanced computational modeling to:

Simulate Polymerization: Move beyond simple dimerization to model the nucleation and growth of larger, more complex organosilicate networks and sol-gel processes. gelest.comnih.gov This can help predict the mechanical and physical properties of the resulting gels. nih.gov

Predict Reaction Pathways: Employ Density Functional Theory (DFT) and other methods to design novel synthetic routes and predict the outcomes of derivatization reactions. acs.orgsciencepublishinggroup.com This includes calculating oxidation potentials and determining the feasibility of proposed reaction mechanisms under various conditions. acs.org

Model Interfacial Interactions: Simulate the interaction of (Hydroxymethyl)silanetriol and its derivatives with surfaces and biological molecules. This is critical for designing surface-modified nanomaterials and understanding the inhibitory activity of silanetriols on enzymes. nih.govnih.gov

| Dimerization Mechanism (Bridge Type) | Theoretical Model | Calculated Free Energy Barrier (ΔG‡) (kcal mol⁻¹) | Calculated Reaction Free Energy (ΔG) (kcal mol⁻¹) |

|---|---|---|---|

| Mechanism 1 (Si–O–C–Si Bridge) | M06/B3LYP (without explicit water) | 31.8 | 1.0 |

| M06/B3LYP (with one explicit water molecule) | 25.9 | - | |

| Mechanism 2 (Si–O–Si Bridge) | M06/B3LYP (without explicit water) | 27.6 | -3.7 |

| M06/B3LYP (with one explicit water molecule) | 22.9 | - | |

| Mechanism 3 (Si–C–O–C–Si Bridge) | M06/B3LYP (without explicit water) | 65.9 | -3.8 |

| M06/B3LYP (with one explicit water molecule) | 80.3 | - |

These computational results indicate that the formation of Si–O–C–Si and Si–O–Si bridges can occur at room temperature, while the formation of a Si–C–O–C–Si bridge is kinetically unfavorable. nih.govresearchgate.net

Integration with Emerging Material Science Technologies

(Hydroxymethyl)silanetriol is a key precursor for creating advanced hybrid organic-inorganic materials. researchgate.netacs.org Its ability to undergo condensation reactions similar to silicic acid makes it highly suitable for sol-gel processing. gelest.comresearchgate.net A significant advantage is that gels derived from (Hydroxymethyl)silanetriol exhibit less stress-cracking during drying compared to those from conventional precursors like tetraethoxysilane. gelest.comresearchgate.net This property is attributed to Si-O-C bond equilibration, which provides a mechanism for stress relief. gelest.com

Future directions for integrating (Hydroxymethyl)silanetriol into material science include:

Biomimetic Synthesis: Utilizing the compound as a stable analog of silicic acid for the biomimetic synthesis of silicate (B1173343) structures. gelest.com It has been shown to act as a competitive inhibitor for the growth of diatoms, suggesting its potential as a probe for understanding and controlling biomineralization processes. gelest.comresearchgate.net

Advanced Coatings and Nanocomposites: Using organosilanetriols like 3-(2,3-dihydroxypropoxy)propyl)silanetriol for the surface modification of silica (B1680970) nanoparticles. nih.govspringermedizin.de This functionalization enhances the colloidal stability of the nanoparticles, which is crucial for applications such as long-shelf-life, high-performance paints with anti-fouling properties. nih.gov

Functional Hybrid Polymers: Creating novel polymers by incorporating (Hydroxymethyl)silanetriol into various polymer backbones. These hybrid materials could possess a unique combination of properties, such as thermal stability from the silicate component and flexibility from the organic portion. researchgate.net

Deeper Understanding of Environmental Transformation Processes

The environmental fate of organosilicon compounds is an area of growing importance. While many siloxanes are persistent, there is evidence that some can be degraded through biotic and abiotic processes. up.ptethz.ch Research into the biodegradation of volatile methyl siloxanes (VMS) has proposed a hypothetical pathway involving (Hydroxymethyl)silanetriol as a key intermediate. tandfonline.comsemanticscholar.org

The proposed transformation process is as follows:

Initial Hydroxylation: Dimethylsilanediol (B41321) (DMSD), a degradation product of larger siloxanes, is hydroxylated to form methylsilanetriol (B1219558). tandfonline.comsemanticscholar.org

Formation of (Hydroxymethyl)silanetriol: Methylsilanetriol is then believed to be hydroxylated by a putative enzyme, methylsilanetriol-hydroxylase, to yield (Hydroxymethyl)silanetriol. ethz.chtandfonline.comsemanticscholar.org

Oxidation and Hydrolysis: (Hydroxymethyl)silanetriol is subsequently oxidized to formylsilanetriol, which is then hydrolyzed to silicic acid and formaldehyde (B43269). ethz.chtandfonline.comsemanticscholar.org

| Step | Reactant | Hypothetical Enzyme | Product |

|---|---|---|---|

| 1 | Methylsilanetriol | Methylsilanetriol-hydroxylase | (Hydroxymethyl)silanetriol |

| 2 | (Hydroxymethyl)silanetriol | Hydroxymethyl-silanetriol oxidase | Formylsilanetriol |

| 3 | Formylsilanetriol | (Hydrolysis) | Silicic acid + Formaldehyde |

Future research must focus on validating this proposed pathway. Key objectives will be to isolate and characterize the microorganisms (such as Arthrobacter species) and the specific enzymes responsible for these transformation steps. ethz.chtandfonline.com Understanding the kinetics and conditions that favor the biodegradation of (Hydroxymethyl)silanetriol is essential for assessing the environmental impact of organosilicon materials and developing sustainable, bio-based technologies for their removal. semanticscholar.org

Q & A

Q. What are the established synthetic routes for (Hydroxymethyl)silanetriol, and how can purity be validated in laboratory settings?

Methodological Answer: Synthesis typically involves silanization of hydroxymethyl precursors under controlled hydrolysis conditions. For example, esterification of chlorosilane derivatives followed by hydrolysis under inert atmospheres minimizes side reactions . Purity validation requires tandem analytical techniques:

- NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm molecular structure and detect residual solvents.

- FTIR to identify Si-O and Si-C bonding patterns.

- X-ray crystallography for unambiguous structural confirmation in crystalline forms .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing (Hydroxymethyl)silanetriol in aqueous solutions?

Methodological Answer:

- Use HPLC-MS with hydrophilic interaction liquid chromatography (HILIC) columns to resolve polar degradation products.

- Dynamic Light Scattering (DLS) to monitor colloidal stability in aqueous media.

- pH-dependent UV-Vis spectroscopy to track hydrolysis kinetics, as silanetriols are prone to pH-induced oligomerization .

Advanced Research Questions

Q. How do hydrogen-bonding interactions of (Hydroxymethyl)silanetriol influence its reactivity in hybrid material synthesis?

Methodological Answer: The hydroxymethyl group facilitates hydrogen bonding with inorganic matrices (e.g., silica nanoparticles). To analyze:

Q. What experimental strategies address contradictions in reported toxicity data for fluorinated silanetriol derivatives?

Methodological Answer:

- Cross-validate in vitro cytotoxicity assays (e.g., MTT tests on HEK293 cells) with in silico QSAR models to identify structure-activity relationships.

- Control for batch-specific impurities via GC-MS headspace analysis , as residual solvents like acetone may confound toxicity results .

- Adhere to REACH guidelines for handling fluorinated compounds, including mandatory "Fatal if inhaled" labeling for professional use .

Q. How can researchers resolve discrepancies in hydrolysis kinetics data for (Hydroxymethyl)silanetriol across different solvent systems?

Methodological Answer:

- Design a multivariate kinetic study varying solvent polarity (e.g., DMSO vs. THF), temperature, and water activity.

- Use Arrhenius plots to isolate solvent effects on activation energy.

- Apply multivariate regression analysis to quantify contributions of solvent parameters (e.g., dielectric constant, H-bond donor capacity) .

Q. What computational methods are suitable for modeling the electronic structure of (Hydroxymethyl)silanetriol in catalytic applications?

Methodological Answer:

- Perform density functional theory (DFT) simulations (e.g., using Gaussian 16) to map frontier molecular orbitals and predict redox behavior.

- Validate simulations with X-ray photoelectron spectroscopy (XPS) to correlate theoretical and experimental binding energies.

- Incorporate ab initio molecular dynamics (AIMD) to study solvent interactions at active sites .

Methodological and Literature Review Guidance

Q. How should researchers structure a literature review to identify gaps in (Hydroxymethyl)silanetriol applications?

Methodological Answer:

- Use systematic review protocols (PRISMA guidelines) to screen databases (SciFinder, PubMed) with keywords: "silanetriol derivatives," "hybrid materials," "hydrolysis kinetics."

- Categorize findings into conceptual buckets : synthesis, characterization, applications, toxicity.

- Apply critical appraisal matrices to assess methodological rigor in cited studies, prioritizing peer-reviewed articles with full experimental datasets .

Q. What frameworks ensure replicability when designing experiments involving (Hydroxymethyl)silanetriol?

Methodological Answer:

- Follow FAIR data principles : document solvent purities, instrument calibration logs, and environmental conditions (humidity, temperature) in metadata.

- Include negative controls (e.g., silane-free reactions) to isolate compound-specific effects.

- Provide raw data in supplementary materials with Open Science Framework (OSF) deposition links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.